2-(1-Methylcyclopropyl)cyclopentan-1-one
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Overview
Description
2-(1-Methylcyclopropyl)cyclopentan-1-one is an organic compound with the molecular formula C9H14O It is a cyclopentanone derivative where a methylcyclopropyl group is attached to the cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylcyclopropyl)cyclopentan-1-one can be achieved through several methods. One common approach involves the reaction of cyclopentanone with 1-methylcyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of a suitable precursor compound, followed by cyclization to form the cyclopentanone ring. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylcyclopropyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the methylcyclopropyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentanones depending on the nucleophile used.
Scientific Research Applications
2-(1-Methylcyclopropyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and as a probe for understanding biological pathways.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of 2-(1-Methylcyclopropyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: A simpler ketone with a similar cyclopentanone ring structure.
2-Cyclopenten-1-one: Contains a double bond in the cyclopentanone ring, making it more reactive.
Cyclohexanone: A six-membered ring ketone with different chemical properties.
Uniqueness
2-(1-Methylcyclopropyl)cyclopentan-1-one is unique due to the presence of the methylcyclopropyl group, which imparts distinct steric and electronic effects. This makes the compound valuable for specific synthetic applications and research studies where these unique properties are advantageous.
Properties
CAS No. |
89237-94-5 |
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Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2-(1-methylcyclopropyl)cyclopentan-1-one |
InChI |
InChI=1S/C9H14O/c1-9(5-6-9)7-3-2-4-8(7)10/h7H,2-6H2,1H3 |
InChI Key |
PKVFYNKVHONOGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2CCCC2=O |
Origin of Product |
United States |
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